2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
Description
2-(((5-(Isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropylthio group at position 5, a phenyl group at position 4, and a pyrimidine moiety linked via a methylthio bridge.
Properties
IUPAC Name |
2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHWOKQKYMUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors
-
Formation of Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
- Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.
Mechanism of Action
The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Alkyl Chain Length : The decylthio derivative (C10 chain) in exhibits higher lipophilicity compared to the target compound’s isopropylthio group (C3 branched chain), which may influence membrane permeability and bioavailability.
- Aromatic vs.
- Salt vs. Neutral Forms : Tryfuzol®’s piperidinium salt form improves solubility, a critical factor for pharmaceutical formulations .
Key Observations :
- Antimicrobial Potency : The decylthio analogue in shows direct antimicrobial activity, while the target compound’s efficacy remains unverified but structurally inferred.
- Functional Group Impact : The morpholine derivative in demonstrates antifungal activity, suggesting that nitrogen-containing heterocycles enhance interactions with fungal enzymes.
- Therapeutic Versatility : Tryfuzol® highlights how furan and acetate groups diversify bioactivity beyond antimicrobial effects .
Biological Activity
The compound 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a derivative of the triazole and pyrimidine classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 342.46 g/mol. The structural components include a pyrimidine ring linked to a triazole moiety through a thioether bond, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. A study demonstrated that triazole-thione derivatives can inhibit the growth of pathogenic bacteria with varying degrees of effectiveness, highlighting their potential as antimicrobial agents .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer properties. A related compound was found to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific IC50 values have been reported for related compounds, suggesting that modifications in the side chains can enhance efficacy against different cancer types.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. Compounds similar to 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine have been shown to inhibit leukotriene synthesis by acting as FLAP antagonists. This action can significantly reduce inflammation in various models .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole ring can coordinate with metal ions in active sites of enzymes, inhibiting their function.
- Receptor Modulation : Similar compounds have been identified as modulators of various receptors involved in inflammatory pathways, suggesting that this compound may influence receptor activity through structural analogies .
- Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Studies and Research Findings
A variety of studies have explored the biological activities of compounds related to 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
